molecular formula C25H23N5O2S B1662845 bisindolylmaleimide IX CAS No. 125314-64-9

bisindolylmaleimide IX

Cat. No. B1662845
M. Wt: 457.5 g/mol
InChI Key: DSXXEELGXBCYNQ-UHFFFAOYSA-N
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Description

Bisindolylmaleimide IX (BIM IX) is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms . It has been identified as a potential therapeutic agent against SARS-CoV2 by targeting the viral main protease 3CLpro .


Molecular Structure Analysis

Bisindolylmaleimide IX is an organic compound that forms the core chemical structure of a variety of biologically active compounds. This core structure includes a central maleimide group with two indole groups attached .


Physical And Chemical Properties Analysis

Bisindolylmaleimide IX is a crystalline solid. It is soluble in DMF and DMSO .

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Bisindolylmaleimide IX (Bis IX) has been identified as a potent inducer of apoptosis in various types of cancer cells. Studies have shown its effectiveness in facilitating tumor necrosis factor receptor family-mediated cell death. This has been particularly observed in human prostatic carcinoma cell lines, where Bis IX synergistically induced caspase activity in combination with apoptosis-inducing ligands, effectively converting the phenotype of cell lines from apoptosis-resistant to -sensitive. It also induced p53 accumulation, which is crucial in the apoptosis process, although this was not accompanied by the induction of p53-responsive genes (Rokhlin et al., 2002). Furthermore, Bis IX has shown potential as an agent in the treatment of chronic lymphocytic leukemia (CLL) by inducing apoptosis in CLL cells (Snowden et al., 2003).

Enhancing Response to Chemotherapy

Bisindolylmaleimide IX has been identified as a compound that can enhance the response to chemotherapy. It has been shown to be an efficient activator of the intrinsic apoptotic pathway and additionally facilitates extrinsic apoptosis. This dual action makes it a valuable agent in anticancer therapy, potentially repressing uncontrolled proliferation and restoring sensitivity to chemotherapy (Pająk et al., 2008).

Potential Treatment for Drug-resistant Leukemia

Bisindolylmaleimide IX has also been identified as a potential treatment agent for drug-resistant chronic myeloid leukemia (CML). It inhibits DNA topoisomerase, generates DNA breaks, and activates key pathways, leading to cell cycle arrest and cell death. Its effectiveness against cells positive for BCR-ABL, including those resistant to other drugs, makes it a promising candidate for treating drug-resistant CML (Zhang et al., 2016).

Modulation of Signaling Pathways

Apart from its direct effects on apoptosis and cancer cell proliferation, Bisindolylmaleimide IX has been shown to modulate various signaling pathways. For instance, it targets several signaling molecules beyond protein kinase C (PKC), affecting pathways like Wnt signaling through GSK-3b and β-catenin (Pająk et al., 2008). Additionally, it has been identified as a potent inhibitor of glycogen synthase kinase-3 activity (Hers et al., 1999).

Safety And Hazards

Bisindolylmaleimide IX is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Bisindolylmaleimide IX has been identified as a potential treatment for COVID-19 and drug-resistant chronic myeloid leukemia (CML). Further clinical evaluation is supported for its potential use in treating these diseases .

properties

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXEELGXBCYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154736
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bisindolylmaleimide IX

CAS RN

125314-64-9
Record name Bisindolylmaleimide IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125314-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 31-8220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-31-8220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
RT Snowden, XM Sun, MJS Dyer, GM Cohen - Leukemia, 2003 - nature.com
… , we noted that bisindolylmaleimide IX independently induced … that bisindolylmaleimide IX is a potent inducer of apoptosis in CLL cells by the intrinsic pathway. Bisindolylmaleimide IX …
Number of citations: 56 www.nature.com
B Pajak, A Turowska, A Orzechowski, B Gajkowska - Apoptosis, 2008 - Springer
… The application of the metabolic inhibitor bisindolylmaleimide IX (Bis-IX), known as a potent PKC repressor, sensitized COLO 205 cells to TNF-α-mediated apoptosis. The Western-blot …
Number of citations: 13 link.springer.com
OW Rokhlin, RA Glover, AF Taghiyev… - Journal of Biological …, 2002 - ASBMB
Bisindolylmaleimides (Bis) were originally described as protein kinase C inhibitors. Several studies have shown that Bis potentiate tumor necrosis factor (TNF) receptor family-mediated …
Number of citations: 27 www.jbc.org
I Hers, JM Tavaré, RM Denton - FEBS letters, 1999 - Elsevier
… [5] showed that bisindolylmaleimide IX strongly stimulates the … by this group showed that bisindolylmaleimide IX induced the … which bisindolylmaleimide IX stimulates glycogen synthesis. …
Number of citations: 188 www.sciencedirect.com
OW Rokhlin, MB Cohen - Cancer Biology & Therapy, 2003 - Taylor & Francis
We have previously shown that Bisindolylmaleimide (Bis) IX is localized in mitochondria but also acts as an inhibitor of transcription and facilitates tumor necrosis factor receptor family-…
Number of citations: 9 www.tandfonline.com
K Ariia, T Suehiroa, Y Ikedaa, Y Kumonb, M Inouea… - pkdsignal.com
We have demonstrated that pitavastatin, a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, enhanced human serum paraoxonase (PON1) gene promoter activity and that …
Number of citations: 0 pkdsignal.com
Y Gupta, D Maciorowski, SE Zak, KA Jones… - Methods, 2021 - Elsevier
SARS-CoV-2, the virus that causes COVID-19 consists of several enzymes with essential functions within its proteome. Here, we focused on repurposing approved and investigational …
Number of citations: 31 www.sciencedirect.com
X Zhang, D Jia, J Ao, H Liu, Y Zang, M Azam… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Bisindolylmaleimide IX as a genotoxic agent with potential to treat CML. Bisindolylmaleimide IX … This study reveals that Bisindolylmaleimide IX is a DNA topoisomerase inhibitor and an …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Pajak, S Orzechowska, B Gajkowska… - … in Medical Sciences …, 2008 - search.ebscohost.com
… Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lympoeytic leukaemic … Bisindolylmaleimide IX facilitates extrinsic and initiates intrinsic apoptosis in TNF-a-resistant …
Number of citations: 37 search.ebscohost.com
NA Roberts, MS Marber, M Avkiran - Biochemical pharmacology, 2004 - Elsevier
Bisindolylmaleimide protein kinase C (PKC) inhibitors, such as GF109203X and Ro31-8220, are used as pharmacological tools in many cellular systems. However, in vitro, GF109203X …
Number of citations: 17 www.sciencedirect.com

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